Cas no 1805404-57-2 (3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine)

3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine is a halogenated pyridine derivative with a unique substitution pattern, combining bromo, difluoromethyl, hydroxy, and methoxy functional groups. This structure imparts distinct reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (bromo, difluoromethyl) and electron-donating (hydroxy, methoxy) groups enhances its versatility in cross-coupling reactions and further functionalization. The difluoromethyl group contributes to improved metabolic stability in bioactive compounds, while the bromo substituent facilitates selective derivatization. Its crystalline solid form ensures handling stability, and the well-defined reactivity profile supports precise applications in medicinal chemistry and material science.
3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine structure
1805404-57-2 structure
Product name:3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine
CAS No:1805404-57-2
MF:C7H6BrF2NO2
MW:254.028848171234
CID:4915394

3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine
    • Inchi: 1S/C7H6BrF2NO2/c1-13-4-2-3(12)5(8)6(11-4)7(9)10/h2,7H,1H3,(H,11,12)
    • InChI Key: ZUXNADRCOGLHRX-UHFFFAOYSA-N
    • SMILES: BrC1C(C=C(NC=1C(F)F)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 299
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.3

3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A024006809-500mg
3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine
1805404-57-2 97%
500mg
$940.80 2022-04-01
Alichem
A024006809-1g
3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine
1805404-57-2 97%
1g
$1,612.80 2022-04-01

Additional information on 3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine

Comprehensive Overview of 3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine (CAS No. 1805404-57-2)

3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine (CAS No. 1805404-57-2) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo, difluoromethyl, and methoxy functional groups, has garnered attention for its versatile applications in drug discovery and material science. Researchers are increasingly exploring its role as a building block for synthesizing bioactive molecules, particularly in the development of heterocyclic compounds with enhanced properties.

The structural features of 3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine make it a valuable intermediate in medicinal chemistry. Its pyridine core is a common motif in FDA-approved drugs, and the introduction of halogen atoms (e.g., bromine) and fluorine groups can improve metabolic stability and binding affinity. Recent studies highlight its utility in designing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutics in oncology and infectious diseases.

In agrochemical applications, this compound's difluoromethyl moiety is of particular interest. Fluorinated pyridines are known to enhance pesticidal activity while reducing environmental persistence. As sustainability becomes a global priority, 3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine is being investigated for its potential in green chemistry initiatives, offering a balance between efficacy and eco-friendliness.

Synthetic routes to 3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine often involve halogenation and etherification steps, with yields optimized through modern catalytic methods. Researchers frequently search for efficient synthesis protocols and scalable production techniques, reflecting the compound's industrial relevance. Computational chemistry tools, such as DFT calculations, are also employed to predict its reactivity and optimize reaction conditions.

The compound's spectroscopic properties (e.g., NMR, IR) are well-documented, aiding in quality control and structural verification. Analytical chemists emphasize the importance of HPLC purity and mass spectrometry data, which are critical for ensuring reproducibility in research. These aspects are frequently queried in scientific databases, underscoring the need for accurate characterization.

Emerging trends in AI-driven drug discovery have further elevated the profile of 3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine. Machine learning models trained on chemical libraries often identify such scaffolds as high-value candidates for virtual screening. This synergy between experimental and computational approaches accelerates the identification of lead compounds, addressing challenges like drug resistance and target selectivity.

Regulatory considerations for this compound focus on REACH compliance and GMP standards, especially when used in pharmaceutical contexts. Suppliers and manufacturers prioritize certificates of analysis (CoA) and safety data sheets (SDS) to meet global regulatory requirements, a topic frequently searched by procurement specialists.

In summary, 3-Bromo-2-(difluoromethyl)-4-hydroxy-6-methoxypyridine (CAS No. 1805404-57-2) represents a multifaceted tool for modern chemistry. Its applications span from drug development to sustainable agriculture, driven by its unique structural attributes and adaptability to cutting-edge methodologies. As research progresses, this compound is poised to play a pivotal role in addressing some of the most pressing scientific and societal challenges.

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